Cinchonine hydrochloride dihydrate
Description
Structure
2D Structure
Properties
CAS No. |
5949-12-2 |
|---|---|
Molecular Formula |
C19H27ClN2O3 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH.2H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;2*1H2/t13-,14-,18+,19-;;;/m0.../s1 |
InChI Key |
OLUIHQWPFXMZOA-MHVIFZQSSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.Cl |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Advanced Synthetic Approaches to Cinchonine (B1669041) Hydrochloride Dihydrate
While Cinchonine is primarily sourced from the bark of the Cinchona tree, significant efforts have been dedicated to its total synthesis and the development of advanced synthetic routes to its analogues. nih.govwikipedia.org These approaches provide access to derivatives not available from natural sources and offer deeper insights into its structure-activity relationships.
One notable strategy involves a silicon-directed synthesis to create advanced intermediates of Cinchona alkaloids. acs.org Furthermore, improved and scalable procedures have been developed for converting the major Cinchona alkaloids, including cinchonine, into their 10,11-didehydro derivatives, which serve as versatile precursors for further functionalization. nih.gov These methods often focus on enhancing robustness, reducing the number of steps, and avoiding complex chromatographic purifications. nih.gov The final conversion to Cinchonine hydrochloride dihydrate is typically a straightforward acid-base reaction where the synthesized cinchonine is treated with hydrochloric acid in the presence of water. ontosight.ai
Functionalization and Modification of the Cinchonine Core
The cinchonine scaffold can be chemically altered at several key positions, allowing for the fine-tuning of its steric and electronic properties. The most common sites for modification are the C-9 hydroxyl group, the quinuclidine (B89598) nitrogen, and the quinoline (B57606) ring system. mit.edu
The secondary hydroxyl group at the C-9 position is a frequent target for derivatization due to its significant role in catalysis, often participating in hydrogen bonding. e-bookshelf.de Modifications at this site can proceed with either retention or inversion of the natural (9R) configuration. nih.gov
Esterification and Etherification: The hydroxyl group readily undergoes esterification with various carboxylic acids. These reactions are typically facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.comneliti.com For instance, reacting cinchonine with tiglic acid using DCC and DMAP yields the corresponding cinchonine tiglate ester, a modification aimed at increasing lipophilicity. neliti.comneliti.com Similarly, a wide range of acyloxy derivatives have been synthesized to explore structure-activity relationships. tandfonline.comtandfonline.com Etherification reactions are also common, leading to the formation of derivatives like the Sharpless ethers, which are pivotal ligands in asymmetric synthesis. nih.gov
Configuration Inversion: The stereochemistry at C-9 is crucial for the catalytic performance of cinchonine derivatives. Inversion of the hydroxyl group from the natural R configuration to the S configuration (to yield 9-epi-cinchonine) significantly alters the catalyst's behavior in asymmetric reactions. This is often achieved through methods like a one-pot Mitsunobu inversion involving a nitrobenzoate intermediate, followed by hydrolysis.
Replacement with Other Groups: Beyond ethers and esters, the C-9 hydroxyl can be replaced by other functional groups. For example, the amino group can be introduced via an azido (B1232118) function, which typically occurs with an inversion of configuration at the C-9 stereocenter. nih.gov These 9-amino derivatives are precursors to highly effective bifunctional organocatalysts, including those bearing thiourea (B124793) and squaramide moieties. nih.gov
| Reaction Type | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Esterification | Carboxylic Acid, DCC, DMAP | Ester (Acyloxy) | tandfonline.comneliti.com |
| Etherification | Alkyl/Aryl Halide, Base | Ether | nih.gov |
| Mitsunobu Reaction | DEAD, PPh₃, Carboxylic Acid | Inverted Ester | |
| Azide Substitution | DPPA, DBU | Azide (precursor to Amine) | nih.gov |
The tertiary nitrogen atom within the quinuclidine ring is a key basic and nucleophilic center. wiley-vch.defrontiersin.org Its modification, primarily through quaternization, is a cornerstone for developing phase-transfer catalysts (PTCs).
Quaternization involves the reaction of the quinuclidine nitrogen with an alkylating agent, such as a benzyl (B1604629) halide. clockss.org This converts the tertiary amine into a quaternary ammonium (B1175870) salt, which is the active cationic component in phase-transfer catalysis. wiley-vch.de Extensive research has focused on introducing a variety of substituents, particularly bulky aromatic groups like anthracenylmethyl, onto the nitrogen to enhance enantioselectivity and reaction rates in asymmetric alkylations. clockss.org
Studies comparing the nucleophilicity of the quinuclidine nitrogen (an sp³-hybridized amine) and the quinoline nitrogen (an sp²-hybridized amine) have shown that their reactivity depends on the electrophile. The quinuclidine nitrogen reacts selectively with smaller alkylating agents like benzyl bromide. In contrast, bulkier electrophiles may react preferentially at the quinoline nitrogen. acs.org Blocking the quinuclidine nitrogen, for example through methylation, often leads to a complete loss of enantiodifferentiation in certain catalytic systems, highlighting its critical role in creating the chiral environment. scispace.com
While less frequently modified than the C-9 hydroxyl or quinuclidine nitrogen, the quinoline ring can undergo both electrophilic and nucleophilic substitution reactions. mit.edunumberanalytics.com
Electrophilic Substitution: These reactions generally require vigorous conditions because the nitrogen atom deactivates the ring system towards electrophilic attack. numberanalytics.comuop.edu.pk Substitution typically occurs on the benzene (B151609) portion of the ring system at the C-5 and C-8 positions. uop.edu.pk
Nitration: Treatment with fuming nitric acid in the presence of sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk
Sulfonation: Heating with fuming sulfuric acid results in quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk
Nucleophilic Substitution: Nucleophilic attack occurs preferentially at the C-2 or C-4 positions of the pyridine (B92270) portion of the ring. uop.edu.pkiust.ac.ir
Amination: Reaction with sodamide in liquid ammonia (B1221849) can introduce an amino group at the C-2 position to form 2-aminoquinoline. uop.edu.pk
Hydroxylation: Fusion with potassium hydroxide (B78521) can yield 2-hydroxyquinoline. uop.edu.pk
An unusual domino rearrangement has been observed where reaction of a 9-chloro-9-deoxy Cinchona derivative with a specific Grignard reagent led to the migration of the quinuclidinylmethyl group from the C-4′ to the C-3′ position of the quinoline ring, creating a novel chiral ring system. acs.org
| Reaction Type | Position | Reagents | Product | Reference |
|---|---|---|---|---|
| Electrophilic Nitration | C-5 / C-8 | HNO₃ / H₂SO₄ | 5-Nitro/8-Nitro derivative | uop.edu.pk |
| Electrophilic Sulfonation | C-5 / C-8 | Fuming H₂SO₄ | Quinoline-5/8-sulfonic acid | uop.edu.pk |
| Nucleophilic Amination | C-2 | NaNH₂ | 2-Amino derivative | uop.edu.pk |
| Nucleophilic Hydroxylation | C-2 | KOH (fusion) | 2-Hydroxy derivative | uop.edu.pk |
Development of Dimeric and Polymeric Cinchona-Based Scaffolds
To create more complex catalytic environments and improve catalyst recovery and recyclability, monomeric cinchonine units have been linked to form dimeric and polymeric structures. tut.ac.jpnih.gov These larger scaffolds can offer enhanced catalytic activity and enantioselectivity due to cooperative effects between the alkaloid units and the creation of a defined microenvironment. tut.ac.jpnih.gov
Dimeric Scaffolds: Dimeric Cinchona alkaloids are often constructed by linking two monomer units through a spacer. The C-9 hydroxyl group is a common connection point, forming dimeric ethers or esters. nih.govnih.gov For example, dicarboxylic acid chlorides like fumaroyl dichloride can react with two molecules of cinchonine to form a dimeric ester. nih.gov These dimers have found significant use as ligands in asymmetric dihydroxylation and as phase-transfer catalysts. nih.gov
Polymeric Scaffolds: Polymeric organocatalysts based on cinchonine derivatives have been synthesized to combine the benefits of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation). tut.ac.jp Two main strategies are employed:
Main-Chain Polymers: In this approach, the cinchona derivative is part of the polymer backbone. For instance, a cinchonine squaramide dimer containing terminal olefin groups can undergo Mizoroki–Heck polymerization with aromatic diiodides to yield a chiral polymer with the catalytic unit in the main chain. acs.org
Side-Chain Polymers: Here, the cinchona catalyst is attached as a pendant group to a pre-formed polymer backbone.
These polymeric catalysts have demonstrated high efficiency and selectivity, and in some cases, they have shown higher enantioselectivities compared to their low-molecular-weight monomeric or dimeric counterparts. acs.org They also offer the significant advantage of being easily recovered and reused for multiple reaction cycles. mdpi.com
Elucidation of Molecular Structure and Conformation
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a non-destructive window into the molecular world, allowing for detailed analysis of structure, bonding, and dynamics. For a complex chiral molecule like cinchonine (B1669041), a combination of vibrational and magnetic resonance techniques is employed to build a comprehensive structural picture.
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. Techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, allowing for structural assignment and the study of intermolecular interactions.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a unique fingerprint characterized by absorption bands corresponding to specific functional groups and structural motifs. For cinchonine, FT-IR is instrumental in confirming the presence of key functional groups such as the quinoline (B57606) ring, the quinuclidine (B89598) moiety, the hydroxyl group, and the vinyl group.
The analysis of the FT-IR spectrum allows for the identification of characteristic vibrations. For instance, the aromatic C=C stretching vibrations of the quinoline ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching of the secondary alcohol group and various C-H bending and stretching vibrations from the aliphatic quinuclidine and vinyl groups also produce distinct bands. The presence of water of hydration in cinchonine hydrochloride dihydrate would be indicated by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules.
Table 1: General FT-IR Band Assignments for Cinchonine Structural Motifs
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Moiety |
|---|---|---|
| 3500 - 3200 | O-H Stretch (broad) | Water of Hydration, -OH group |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline), Vinyl |
| 3000 - 2850 | C-H Stretch | Aliphatic (Quinuclidine) |
| 1650 - 1600 | C=C Stretch | Vinyl Group |
| 1600 - 1450 | C=C Stretch | Aromatic (Quinoline) |
| 1200 - 1000 | C-O Stretch | Secondary Alcohol |
This table represents generalized frequency ranges. Specific peak positions can vary based on the molecular environment and physical state.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. While the conventional Raman spectra of the four main cinchona alkaloids (cinchonine, cinchonidine (B190817), quinine (B1679958), and quinidine) are quite similar, making differentiation difficult, Raman Optical Activity (ROA) provides a powerful solution for chiral analysis. researchgate.net ROA measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light, a phenomenon that is exquisitely sensitive to molecular chirality. researchgate.netrsc.org
Studies have shown that ROA can unequivocally identify pseudoenantiomers like cinchonine and its diastereomer, cinchonidine. researchgate.net The ROA spectra exhibit distinct differences related to the absolute configuration at the chiral centers (C8 and C9), allowing for their clear differentiation based on the sign of characteristic bands from a single measurement. researchgate.net
Previous research has also utilized Raman spectroscopy to investigate the interactions of cinchonine with other molecules, such as DNA, by analyzing shifts in the vibrational modes of the quinoline ring. nih.gov The aromatic portion of the cinchonine molecule provides strong Raman signals, particularly in the 1700-1500 cm⁻¹ region, which are sensitive to the molecular environment. americanpharmaceuticalreview.com
Table 2: Key Raman Bands for Cinchonine Analysis
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~1610 | Aromatic C=C Stretch | Sensitive to amorphous vs. crystalline state. americanpharmaceuticalreview.com |
| ~1390 | Quinoline Ring Mode | Shifts can indicate π-stacking interactions. nih.gov |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light in the infrared and UV-visible regions, respectively. rsc.orgdtu.dk These methods are exceptionally powerful for determining the absolute configuration and solution-state conformation of chiral molecules like cinchonine. rsc.orgjascoinc.com
VCD spectroscopy probes the chirality associated with vibrational transitions. dtu.dk For cinchona alkaloids, VCD spectra have been used to investigate the distribution of conformers in solution. rsc.org By comparing experimentally measured VCD spectra with those calculated for different possible conformations (e.g., "Open" and "Closed" forms), researchers can determine the predominant structures present. rsc.org It has also been demonstrated that the binding of even a non-chiral molecule to the alkaloid can induce a VCD signal in the vibrations of the bound molecule, providing a sensitive probe of the chiral binding site. rsc.org
ECD, which probes electronic transitions, is sensitive to the spatial arrangement of chromophores within the molecule. The quinoline group in cinchonine acts as a strong chromophore. Changes in the ECD spectrum of a cinchona alkaloid upon the addition of a substrate can provide evidence of modifier-substrate interactions in the liquid phase. researchgate.net
Two-dimensional (2D) correlation spectroscopy is a sophisticated analytical technique used to analyze changes in a series of spectra that have been subjected to an external perturbation, such as a change in concentration, temperature, or pH. edgccjournal.orgfrontiersin.org It generates contour maps that reveal correlations between different spectral bands, helping to elucidate complex processes and sequential events that are not apparent in one-dimensional spectra. edgccjournal.orgnih.gov
A study utilizing 2D FT-Raman correlation spectroscopy investigated the aggregation phenomena of cinchonine in aqueous solutions as a function of pH. edgccjournal.org By using varying concentration as an external stimulus, researchers could observe the sequence of molecular interactions during aggregation. The analysis revealed that aggregation is most effective in the pH range where the quinuclidine nitrogen (N1) is singly protonated. researchgate.net The 2D correlation maps show the specific order in which different parts of the molecule, such as the quinoline and quinuclidine rings, interact during the self-assembly process. edgccjournal.orgnih.gov
The interpretation of 2D correlation spectra follows specific rules (Noda's rule). frontiersin.org A synchronous spectrum highlights spectral regions that change together, while an asynchronous spectrum reveals sequential or out-of-phase changes. The signs of the cross-peaks in these two spectra determine the order of the spectral events. frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. For cinchona alkaloids, NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), have been crucial in characterizing the conformational equilibria. acs.orgacs.org
Research on cinchonidine, the diastereomer of cinchonine, has provided a deep understanding of the conformational landscape relevant to all Cinchona alkaloids. These studies have shown that the molecule exists in a dynamic equilibrium between several distinct conformers in solution. acs.orgnih.gov The primary conformations are typically categorized based on the relative orientation of the quinoline and quinuclidine moieties, referred to as 'Open' and 'Closed' conformers. acs.orgnih.gov
Open Conformers : In these arrangements, the quinuclidine nitrogen is oriented away from the quinoline ring.
Closed Conformers : In these arrangements, the quinuclidine nitrogen is folded back towards the quinoline ring, allowing for potential intramolecular interactions.
The NOESY experiment is particularly powerful as it detects spatial proximities between protons that are close in space, regardless of whether they are connected by bonds. The presence of a NOESY cross-peak between two protons indicates they are typically within 5 Å of each other, providing critical distance constraints for structural modeling. acs.orgnankai.edu.cn By analyzing the pattern and volume of NOESY cross-peaks, combined with theoretical calculations (DFT), researchers can identify the specific conformers present and determine their relative populations. acs.orgnih.gov Studies have shown that the relative stability of these conformers is highly dependent on the solvent's polarity, with open conformers being more favored in apolar solvents and the energy levels of open and closed conformers becoming more similar in polar solvents. acs.org
Table 3: Major Conformers of Cinchona Alkaloids Identified by NMR and Computational Studies
| Conformer Type | Description | Favored in | Key Feature |
|---|---|---|---|
| Open(3) | Quinuclidine nitrogen points away from the quinoline ring. | Apolar Solvents | Sterically less hindered arrangement. acs.org |
| Closed(1) | Quinuclidine nitrogen is oriented towards the quinoline ring. | Polar Solvents | Allows for potential intramolecular H-bonding. acs.org |
Based on studies of cinchonidine, which shares the same fundamental conformational possibilities as cinchonine. acs.orgnih.gov
Mass Spectrometry for Structural Confirmation of Derivatives
Mass spectrometry (MS) is a pivotal tool for the structural confirmation of cinchonine derivatives. Techniques such as Electrospray Ionization (ESI) and Electron Impact Ionization (EI) provide detailed information on molecular weight and fragmentation pathways, which are crucial for identifying the core structure and the nature of any modifications.
Under gentle ESI conditions at low capillary exit voltage, fragmentation is minimal, and the analysis primarily shows the protonated molecule [M+H]⁺, and sometimes a doubly protonated ion [M+2H]²⁺. rsc.org This soft ionization method is advantageous for observing intact quasi-molecular ions. rsc.org However, by increasing the capillary exit voltage, collision-induced dissociation (CID) can be initiated, providing valuable structural data. rsc.org A combination of ion mobility-mass spectrometry (IM-MS) and CID measurements on cinchonine has shown the presence of an [M + H – H₂O]⁺ fragment, which serves as characteristic evidence for the protonation of the hydroxyl (OH) group. ontosight.ai
More energetic ionization methods like EI or in-source CID in ESI lead to predictable fragmentation patterns that help elucidate the structure. For many cinchonine derivatives, a primary and characteristic fragmentation event is the cleavage of the C8-C9 bond, which links the quinoline and quinuclidine moieties. rsc.org For derivatives with modifications, such as halogenation at the C10 position, the initial cleavages are typically observed at the C9-O and C10-halogen bonds. rsc.org The synthesis of new derivatives, such as cinchonine tiglat, has been successfully confirmed using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), where the presence of the protonated molecular ion [M+H]⁺ confirms the successful esterification. mdpi.com
| Ionization Method | Key Fragmentation Event | Observed Fragments | Structural Implication | Reference |
|---|---|---|---|---|
| ESI (Low Energy) | Protonation | [M+H]⁺, [M+2H]²⁺ | Confirms molecular weight of the intact molecule. | rsc.org |
| ESI-CID | Water Loss | [M + H – H₂O]⁺ | Confirms protonation site at the C9-OH group. | ontosight.ai |
| ESI (High Energy) / EI | C8-C9 Bond Cleavage | Fragments corresponding to quinoline and quinuclidine moieties. | Confirms the core cinchona alkaloid skeleton. | rsc.org |
| ESI (High Energy) / EI | Cleavage of C9-O and C10-X bonds | Loss of substituents at C9 and C10. | Identifies halogenated or other C10 derivatives. | rsc.org |
Theoretical and Computational Structural Studies
To complement experimental data, theoretical and computational methods provide profound insights into the conformational preferences, electronic properties, and dynamic behavior of this compound.
Density Functional Theory (DFT) for Conformer Analysis and Potential Energy Surfaces
Density Functional Theory (DFT) is extensively used to explore the potential energy surface (PES) of cinchonine and its derivatives. These studies reveal the existence of multiple stable conformers and the energy barriers between them. The conformational behavior of cinchona alkaloids is influenced by factors such as temperature, solvent, and protonation of the quinuclidine moiety. mdpi.com
DFT calculations, often using the B3LYP functional, have been employed to investigate the conformational space of cinchonine. rsc.orgdrugfuture.com These studies have identified several low-energy conformers and calculated their relative stabilities. For instance, a full conformational analysis of cinchonine (CN-1), its protonated form (cinchoninium, CN-2), and its methylated form (1-methyl cinchoninium, CN-3) has been performed. rsc.orgontosight.ai The results show that protonation of the quinuclidine nitrogen atom leads to a stabilization of conformers that can form an intramolecular hydrogen bond between the quinuclidine nitrogen and the C9-hydroxyl group (1N–H∙∙∙9O). rsc.orgontosight.ai DFT-derived potential energy surface investigations have also led to the identification of previously unknown conformers. researchgate.netresearchgate.net
| Conformer | ΔG° (kJ/mol) | Relative Abundance (%) |
|---|---|---|
| 1 | 0.00 | 31.5 |
| 2 | 0.14 | 29.9 |
| 3 | 3.94 | 9.1 |
| 4 | 5.32 | 5.7 |
| 5 | 5.88 | 4.5 |
Data computed at T = 298.15 K and p = 101325 Pa using B3LYP-D3/6-311++G(d,p) level of theory. Only conformers with abundance ≥ 4.5% are presented. rsc.orgontosight.ai
Ab Initio Calculations for Electronic Structure
Ab initio quantum chemical calculations offer a fundamental approach to understanding the electronic structure and geometry of molecules without empirical parameters. These methods have been applied to fully optimize the structures of cinchonine derivatives and their complexes. nih.govmdpi.com For example, the structures of two py-hexahydrocinchonidine diastereomers were fully optimized by ab initio calculations to understand their catalytic behavior. nih.govmdpi.com The results indicated that the diastereomer with lower calculated electronic energy was formed in excess during synthesis. nih.govmdpi.com
Furthermore, ab initio methods at the Hartree-Fock (HF) level have been used to compute the minimum-energy structures of complexes between cinchonidine and acetic acid. ncu.edu.tw These calculations helped identify the most stable structures and the nature of the hydrogen bonding interactions, revealing that in the most stable complexes, both the N–H⁺ and O–H groups of the protonated cinchonidine are involved in hydrogen bonding. ncu.edu.tw Scaled DFT ab initio calculations have also been successfully used to assign the vibrational spectra of cinchonine and its diastereomer, cinchonidine, providing a deeper understanding of the molecule's vibrations. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations provide a cinematic view of molecular behavior, tracking the movements and interactions of atoms over time. Quantum chemical MD simulations have been used to investigate the entire conformational space of cinchonine and its derivatives. rsc.orgontosight.ai By analyzing the simulation trajectories, researchers can identify the most probable conformations and understand the dynamic interplay between different parts of the molecule. rsc.orgontosight.ai
MD simulations are also powerful tools for studying how cinchonine interacts with other molecules, particularly in biological contexts. Studies have shown that cinchonine binds with high affinity to the active site of proteins like Sphingosine kinase 1 (SphK1), an attractive target for anticancer therapy. researchgate.netescholarship.org The simulations revealed that this binding is stabilized by several non-covalent interactions and induces significant conformational changes in the protein's structure. researchgate.netescholarship.org In the field of drug delivery, full atomistic MD simulations have been used to investigate the encapsulation of quinine, cinchonine's diastereomer, into biodegradable polymer nanoparticles, providing molecular-level insights into drug-polymer interactions and encapsulation mechanisms. sigmaaldrich.com
Crystal Structure Analysis of this compound and Its Derivatives
X-ray crystallography provides the definitive, atomic-level map of a molecule in its solid state, revealing precise bond lengths, angles, and the arrangement of molecules in the crystal lattice.
Single-Crystal X-ray Diffraction Beyond Unit Cell Parameters
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es While a complete, published crystal structure specifically for this compound is not readily found in the surveyed literature, extensive studies on its derivatives and diastereomeric salts offer significant insights into its likely structural features.
Analysis of related structures, such as bis[cinchoninium tetrachlorocuprate(II)] trihydrate, reveals that the cinchonine molecule is doubly protonated. researchgate.net In these crystal structures, the cinchoninium cations are linked to anions and water molecules through extensive hydrogen bond networks. researchgate.net For example, in cinchoninium L-O-phosposerine salt dihydrate, hydrogen bonds involving the quinuclidine nitrogen (N1), the hydroxyl oxygen (O12), and water molecules are crucial for the crystal packing. researchgate.net
In zinc-containing derivatives like [CnZnBr₃]·MeOH, the cinchoninium cation coordinates to the metal center via the quinoline nitrogen, with a measured Zn–N bond length of 2.096(8) Å. mdpi.com The crystal packing in these complexes is stabilized by cooperative hydrogen bond chains involving the hydroxyl group, the protonated quinuclidine nitrogen, and solvent molecules. mdpi.com The crystal structure of quinine hydrochloride dihydrate, the diastereomer of the target compound, has been determined to have a P1 space group and confirms the protonation of the aliphatic amine group in the quinuclidine ring. rsc.org These examples consistently show that the cinchonine framework in its hydrochloride salts is protonated at the basic quinuclidine nitrogen, which then acts as a hydrogen bond donor, interacting with the chloride anion and water molecules to form a stable, three-dimensional lattice.
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| bis[Cinchoninium tetrachlorocuprate(II)] trihydrate | [(C₁₉H₂₄N₂O)CuCl₄]₂·3H₂O | Orthorhombic | P2₁2₁2₁ | Doubly protonated cinchonine; extensive H-bonding with CuCl₄²⁻ and water. | researchgate.net |
| Cinchoninium L-O-phosposerine salt dihydrate | - | Monoclinic | P2₁ | H-bonds involving N1, O12, and water molecules connect cations and anions. | researchgate.net |
| Quinine hydrochloride dihydrate | C₂₀H₂₄N₂O₂·HCl·2H₂O | Triclinic | P1 | Protonation at the aliphatic quinuclidine nitrogen. | rsc.org |
| [CnZnBr₃]·MeOH | - | - | - | Zn-N bond length of 2.096(8) Å; cooperative H-bond chains. | mdpi.com |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
The crystal structure of this compound is heavily dictated by a network of strong intermolecular interactions, primarily hydrogen bonds. The presence of the protonated quinuclidine nitrogen (N1⁺-H), the hydroxyl group (C9-OH), the chloride anion (Cl⁻), and two water molecules of hydration creates a rich system of hydrogen bond donors and acceptors. asm.orgnih.gov
The primary hydrogen bonding interactions expected within the crystal lattice are:
N⁺-H···Cl⁻: A strong hydrogen bond forms between the protonated quinuclidine nitrogen and the chloride anion.
O-H···Cl⁻: The hydroxyl group at the C9 position can act as a hydrogen bond donor to the chloride anion.
Water-Mediated Bonds: The two water molecules play a crucial role in extending the hydrogen bond network. They can act as both donors (O-H) and acceptors (O) of hydrogen bonds, linking the cinchoninium cations to each other, to the chloride anions, or to other water molecules (O-H···O). This creates a three-dimensional supramolecular architecture. nih.gov
Table 2: Principal Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Quinuclidine N⁺-H | Chloride Anion (Cl⁻) | Primary charge-assisted interaction stabilizing the salt. |
| Hydrogen Bond | Hydroxyl O-H | Chloride Anion (Cl⁻) | Contributes to the stabilization of the anion within the lattice. |
| Hydrogen Bond | Water O-H | Chloride Anion (Cl⁻), Carbonyl/Hydroxyl Oxygen, Water Oxygen | Forms extensive bridging networks connecting different components of the crystal. |
| π-π Stacking | Quinoline Ring | Quinoline Ring | Contributes to the close packing and stabilization of the aromatic systems. |
Polymorphism and Solvate Formation Studies
Solvate Formation: The compound , this compound, is itself a solvate—specifically, a hydrate (B1144303). A solvate is a crystalline solid that incorporates molecules of a solvent into its crystal lattice. When the solvent is water, the solvate is termed a hydrate. The "dihydrate" designation indicates a stoichiometric ratio of two water molecules for every one molecule of cinchonine hydrochloride. ontosight.ai The formation of this hydrate is critical for the stability of the crystal structure, as the water molecules are integral to the hydrogen-bonding network described previously.
Cinchonine is known to form various other salts, such as the dihydrochloride (B599025) and sulfate, which can also exist in hydrated forms. nih.govncats.io The ability of cinchonine to form different solvates is linked to its solubility and the crystallization conditions, such as the solvent system used.
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. While polymorphism is a common phenomenon in pharmaceutical compounds, including alkaloids, specific studies detailing different polymorphic forms of this compound are not readily available in the literature. However, the existence of anhydrous forms and other solvates suggests that the molecule is capable of adopting different packing arrangements under various conditions. For instance, the anhydrous form, obtained upon dehydration, would possess a different crystal structure from the dihydrate due to the absence of the lattice water and the consequent rearrangement of the hydrogen bonding network.
Studies on related Cinchona alkaloids have revealed the existence of different polymorphs and solvates, reinforcing the likelihood that cinchonine hydrochloride could exhibit similar behavior under specific crystallization conditions. mdpi.com The physical stability of this compound can be a concern, as hydrates can be sensitive to changes in humidity and temperature, potentially leading to dehydration or deliquescence.
Applications in Asymmetric Catalysis
Cinchonine (B1669041) Hydrochloride Dihydrate as a Chiral Organocatalyst
As a chiral organocatalyst, cinchonine hydrochloride dihydrate leverages its distinct structural features, including a quinoline (B57606) ring, a quinuclidine (B89598) moiety, and stereogenic centers, to create a chiral environment that influences the stereochemical outcome of a reaction. tut.ac.jp This has been successfully demonstrated in a range of enantioselective reactions.
Enantioselective Addition Reactions (e.g., Aldol (B89426), Mannich, Strecker)
Cinchonine and its derivatives have proven to be effective catalysts in various enantioselective addition reactions. For instance, in the context of Michael additions, a type of conjugate addition, cinchonine-derived sulfonamides have shown good catalytic activity in the reaction of 1,3-dicarbonyl compounds with nitrostyrene. nih.gov Specifically, the asymmetric Michael addition of methyl 2-oxocyclopentanecarboxylate to trans-β-nitrostyrene, when catalyzed by dimeric cinchonine-based catalysts, can achieve excellent enantioselectivities of up to 99% with good yields. nih.gov
Furthermore, C3-symmetric cinchonine-based organocatalysts have been developed and applied in asymmetric Michael and Friedel–Crafts reactions. mdpi.com These catalysts have been shown to provide Michael adducts of carbonyl compounds and trans-β-nitrostyrene with high stereoselectivities. mdpi.com For example, the Michael addition of 1,3-diphenylpropane-1,3-dione (B8210364) to trans-β-nitrostyrene using a Hub³-cinchona organocatalyst resulted in an enantiomeric excess (ee) of up to 93%. mdpi.com
The table below summarizes the performance of a C3-symmetric cinchonine-based organocatalyst in the Michael addition of 1,3-diphenylpropane-1,3-dione and trans-β-nitrostyrene in various solvents.
| Solvent | Enantiomeric Excess (ee) | Yield |
| Dichloromethane (DCM) | 53% | - |
| Ethyl Acetate (B1210297) (EtOAc) | 64% | - |
| Acetonitrile (B52724) (MeCN) | 71% | - |
| Toluene | 80% | - |
| Methyl tert-butyl ether (MTBE) | 93% | 69% |
Data sourced from a study on C3-symmetric cinchona-based organocatalysts. mdpi.com
Desymmetrization Reactions (e.g., Sulfonimidamide Acylation)
Cinchonine-derived catalysts have been successfully employed in desymmetrization reactions, a powerful strategy for creating chiral molecules from prochiral starting materials. A notable example is the enantioselective acylation of unprotected sulfonimidamides. nih.govnih.gov By employing a cinchona-phosphinate catalyst, the desymmetrization of these compounds can be achieved with excellent yield and enantioselectivity, without the formation of bis-acylated byproducts. nih.govnih.gov
This catalytic system has been refined through high-throughput experimentation, leading to the identification of optimal cinchona-phosphinate catalysts and reaction conditions. nih.gov For instance, screening of various cinchona-derived catalysts revealed that phosphinate derivatives provided the most promising results for the asymmetric acylation of sulfonimidamides. nih.gov
Asymmetric Hydrogenation and Reduction Reactions (e.g., α-ketoesters)
The protonated forms of cinchonine have been utilized as modifiers in catalytic systems for asymmetric hydrogenation. For example, in the hydrogenation of α-ketoesters, the use of cinchonine hydrochloride has been explored. researchgate.net In the Pd(Acac)₂–(-)-Сin*HCl–H₂ system, the formation of palladium nanoparticles with an average size of 4.2 ± 0.5 nm has been observed. researchgate.net
While cinchonidine (B190817) derivatives have often shown higher enantioselectivity in the hydrogenation of α-ketoesters, cinchonine-based systems are also actively researched. doi.orgresearchgate.net The effectiveness of these catalysts is influenced by the interaction between the chiral modifier and the metal surface, as well as the substrate. nih.gov For the enantioselective hydrogenation of α-ketoesters on cinchona-modified platinum, a key interaction is proposed to be an N-H-O type hydrogen bond between the quinuclidine nitrogen of the alkaloid and the α-carbonyl oxygen of the substrate. nih.gov
Carbon-Carbon Bond Forming Reactions
Cinchonine and its derivatives serve as catalysts in various carbon-carbon bond-forming reactions. nih.gov These reactions are fundamental in organic synthesis for building molecular complexity. wikipedia.orgresearchgate.net For instance, modified cinchona alkaloids can act as chiral phase-transfer catalysts, promoting C-C bond formation with 2-azaallyl anions in a highly chemoselective, regioselective, diastereoselective, and enantioselective manner. google.com This enables imines to function as nucleophiles, opening new avenues for the asymmetric synthesis of chiral amines. google.com
Additionally, cinchonine has been used to catalyze the in situ generation of unstable aldehydes and their subsequent aldol reactions. researchgate.net While a specific application involving trifluoroacetaldehyde (B10831) showed low diastereoselectivity and enantioselectivity, it highlights the potential of cinchonine in mediating complex reaction sequences. researchgate.net
Cinchonine Derivatives as Chiral Ligands in Asymmetric Metal-Catalyzed Reactions
Beyond their role as organocatalysts, cinchonine derivatives are crucial in the development of chiral ligands for asymmetric metal-catalyzed reactions. researchgate.net The inherent chirality and structural rigidity of the cinchonine scaffold make it an excellent starting point for designing ligands that can effectively transfer stereochemical information from the catalyst to the substrate. merckmillipore.com
Design and Synthesis of Cinchonine-Based Chiral Ligands
The design and synthesis of chiral ligands based on the cinchonine framework is an active area of research aimed at developing highly efficient and selective catalysts. psu.edu Modifications to the cinchonine structure can be made at several positions, including the secondary alcohol, the quinuclidine nitrogen, and the quinoline ring, allowing for the fine-tuning of the ligand's steric and electronic properties. tut.ac.jp
For example, C3-symmetric cinchona-based organocatalysts have been synthesized by reacting cinchona azides with molecules like 1,3,5-triethynylbenzene (B1295396) or tripropargylamine (B1585275) in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com Another approach involves the synthesis of dimeric cinchona alkaloids, where two alkaloid units are linked together. nih.gov These dimeric structures can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity. nih.gov The synthesis of these complex ligands often involves multi-step sequences starting from the natural cinchona alkaloid. mdpi.com
Heterogeneous Catalysis with Cinchonine-Modified Surfaces
The modification of achiral metal surfaces with chiral molecules like cinchonine is a cornerstone of heterogeneous asymmetric catalysis. doi.org This strategy harnesses the inherent catalytic activity of metals like platinum (Pt) and bestows upon them the ability to distinguish between enantiotopic faces of a prochiral substrate. doi.orgscispace.com
The primary application of this technology is the enantioselective hydrogenation of activated ketones, such as α-ketoesters (e.g., ethyl pyruvate). scispace.comrsc.org When a platinum catalyst is modified with cinchonine, it preferentially produces the (S)-enantiomer of the corresponding α-hydroxyester. rsc.org Its pseudoenantiomer, cinchonidine, conversely yields the (R)-enantiomer. scispace.com
The effectiveness of this catalytic system is sensitive to several factors, including the structure of the modifier, the solvent, and reaction conditions. For instance, subtle structural changes to the cinchonine molecule can significantly impact the enantiomeric excess (ee) and reaction rate. rsc.org
Table 1: Factors Influencing Enantioselectivity in Hydrogenation over Cinchonine-Modified Platinum
| Factor | Observation | Reference |
| Modifier Structure | Changes in the O–C9–C8–N part of the cinchona alkaloid have the strongest effect on enantiomeric excess. | rsc.org |
| Solvent | The solvent can co-adsorb on the catalyst surface, affecting reactant and modifier coverage. In some cases, changing the solvent can even invert the sense of enantiodifferentiation. | rsc.org |
| Acid Additives | The addition of acids like trifluoroacetic acid (TFA) can protonate the basic nitrogen atoms of the cinchonine modifier, forming different H-bonded complexes and influencing catalytic performance. | rsc.orgacs.org |
| Hydrogen Pressure | Higher hydrogen pressure (and thus higher surface coverage of hydrogen) can diminish the enantiomeric excess in the hydrogenation of certain ketones. | acs.org |
Chiral Phase-Transfer Catalysis Utilizing Cinchonine Scaffolds
Cinchonine and its derivatives are highly effective scaffolds for the design of chiral phase-transfer catalysts (PTCs). rsc.orgfrontiersin.org Phase-transfer catalysis is a valuable and environmentally friendly methodology due to its operational simplicity and use of mild reaction conditions, often involving a biphasic system (e.g., aqueous and organic). rsc.orgrsc.org
The catalytic action stems from N-alkylation of the cinchonine's quinuclidine tertiary nitrogen to form a quaternary ammonium (B1175870) salt. rsc.orgresearchgate.net This chiral cation can then pair with an anion from the aqueous phase, forming a lipophilic ion pair. rsc.orgresearchgate.net This ion pair is soluble in the organic phase, where the anion can react with an organic substrate. The chiral environment provided by the cinchonine-derived cation guides the approach of the electrophile, resulting in an enantioselective transformation. sigmaaldrich.com
A benchmark reaction for evaluating these catalysts is the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acids. rsc.orgsigmaaldrich.com The use of pseudoenantiomeric catalysts, derived from cinchonine and cinchonidine, allows for the synthesis of either enantiomer of the target product. rsc.org For example, a cinchonine-derived PTC typically affords the (R)-product in the benzylation of a standard glycinate (B8599266) Schiff base, while the cinchonidine-derived catalyst yields the (S)-product. rsc.org
The efficiency of these catalysts has been improved over several "generations" by modifying the substituents on both the quinuclidine nitrogen (N-arylmethyl groups) and the C9-hydroxyl group. rsc.orgresearchgate.netsigmaaldrich.com
Table 2: Performance of Cinchonine-Derived Phase-Transfer Catalysts in the Alkylation of a Glycine Imine
| Catalyst Generation | N-Substituent | O-Substituent | Product Enantiomer | Enantiomeric Excess (ee) | Reference |
| 1st Generation | Benzyl (B1604629) | H | (R) | 66% | rsc.org |
| 3rd Generation | 9-Anthracenylmethyl | H | (R) | 91% | sigmaaldrich.com |
| 3rd Generation | 9-Anthracenylmethyl | Allyl | (R) | 94% | sigmaaldrich.com |
Chiral Recognition and Resolution Phenomena
Chiral resolution via diastereomeric salt formation is a classical and industrially significant method for separating the enantiomers of a racemic mixture. nih.govrsc.org This technique leverages the ability of chiral acids and bases to react and form diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org
Mechanisms of Enantiomeric Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution method involves reacting a racemic acid with an optically pure chiral base, such as cinchonine, or a racemic base with a chiral acid. rsc.orgspcmc.ac.in This reaction produces a pair of diastereomeric salts. nii.ac.jp For instance, reacting a racemic acid (a mixture of R-acid and S-acid) with pure (+)-cinchonine yields two diastereomers: [(R)-acid·(+)-cinchonine] and [(S)-acid·(+)-cinchonine].
These diastereomeric salts possess different solubilities in a given solvent. nii.ac.jp Through a process of fractional crystallization, the less-soluble diastereomeric salt will preferentially crystallize out of the solution, while the more-soluble salt remains in the mother liquor. nii.ac.jp The crystallized salt can then be isolated, and the chiral resolving agent (cinchonine) can be removed by an acid-base extraction, yielding the enantiomerically enriched acid. nii.ac.jp
The efficacy of the chiral recognition and the stability of the resulting crystal lattice are governed by a network of non-covalent interactions. nih.govnii.ac.jp X-ray crystallography studies have revealed that hydrogen bonding and CH/π interactions are crucial in reinforcing the supramolecular structure of the less-soluble diastereomeric salt, thereby facilitating its selective crystallization. nih.govnii.ac.jp
Role of Solvent in Chiral Resolution Processes
The choice of solvent is a critical parameter in the success of enantiomeric resolution by diastereomeric salt formation. nih.govcore.ac.uk The solvent not only determines the solubility of the diastereomeric salts but can also actively participate in the crystal structure, influencing which diastereomer preferentially crystallizes. researchgate.netnih.gov
The polarity of the solvent often plays a key role. nih.gov In the resolution of certain 3-hydroxycarboxylic acids with cinchonidine (the pseudoenantiomer of cinchonine), polar solvents like ethanol (B145695) and ethyl acetate were found to be more efficient in affording the less-soluble salt. nih.gov Conversely, for other resolving agents, less polar solvents sometimes yield better results, suggesting that the optimal solvent depends on the specific acid-base pairing. nih.gov
In some cases, the solvent can induce "chirality switching," where changing the crystallization solvent can invert the identity of the less-soluble diastereomeric salt. researchgate.netnih.gov This remarkable phenomenon allows for the isolation of either enantiomer from the same racemic mixture simply by selecting a different solvent for crystallization. nii.ac.jpresearchgate.net This effect is often attributed to the incorporation of solvent molecules into the crystal lattice of one of the diastereomeric salts, which alters its stability and solubility relative to the other. researchgate.netnih.gov
Table 3: Effect of Solvent on the Resolution of Racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) with Cinchonidine
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee) of (R)-1 (%) | Efficiency (%) | Reference |
| 1 | Tetrahydrofuran (THF) | 52 | 62 | 32 | nih.gov |
| 2 | Ethyl Acetate (AcOEt) | 68 | 83 | 56 | nih.gov |
| 3 | Ethanol (EtOH) | 70 | 90 | 63 | nih.gov |
| 4 | 2-Propanol (2-PrOH) | 65 | 92 | 60 | nih.gov |
| 5 | 1,4-Dioxane | 65 | 78 | 51 | nih.gov |
| Efficiency (%) = yield (%) × ee (%)/100 |
Mechanistic Investigations of Catalytic Activity
Reaction Kinetics and Turnover-Limiting Steps
Understanding the reaction kinetics of cinchonine-catalyzed reactions is fundamental to optimizing their efficiency and elucidating their mechanisms. Kinetic studies, often coupled with in-situ monitoring techniques like infrared (IR) spectroscopy, provide insights into the rate-determining or turnover-limiting step of a catalytic cycle. nih.govescholarship.org
The turnover number (TON) and turnover frequency (TOF) are key metrics in assessing catalyst performance. In the enantioselective isomerization of trifluoromethyl imines, cinchonium betaine (B1666868) catalysts have demonstrated extraordinarily high turnover rates, with up to 5000 turnovers in 24 hours. nih.gov This high efficiency underscores the remarkable catalytic activity achievable with modified cinchonine (B1669041) scaffolds.
It is important to note that catalyst decay can sometimes complicate kinetic analysis, leading to anomalous behavior that might be misinterpreted as a change in the turnover-limiting step. researchgate.net Therefore, a comprehensive understanding of catalyst stability is essential for accurate kinetic modeling.
Transition State Analysis (e.g., DFT Transition State Modeling)
Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the transition states of cinchonine-catalyzed reactions, providing a molecular-level understanding of how stereoselectivity is achieved. nih.govacs.org By modeling the energies of various possible transition state structures, researchers can predict the most favorable reaction pathway and, consequently, the major stereoisomer formed.
In the vinylogous atroposelective desymmetrization of N-aryl maleimides catalyzed by a 9-amino(9-deoxy)epi-quinine, DFT calculations were instrumental in understanding the origin of atroposelectivity. nih.govacs.org The initial hypothesis, which posited a strong hydrogen bond between the protonated quinuclidinium nitrogen and the maleimide (B117702) carbamoyl (B1232498) oxygen, was found to be spatially unfavorable. nih.govacs.org A more refined model, developed through a docking approach, revealed that the acidic cocatalyst plays a crucial role in forming a closed, cyclical transition state that activates both reacting partners. nih.govacs.org This refined model was significantly lower in energy, highlighting the importance of considering all components of the catalytic system in transition state modeling. nih.govacs.org
DFT calculations have also been used to elucidate the turnover-limiting step in reactions like the desymmetrization of sulfonimidamides. nih.gov By comparing the calculated energy barriers for the formation and collapse of a tetrahedral intermediate, researchers confirmed that the collapse of the intermediate is the rate-determining step. nih.gov
These computational studies not only rationalize experimental observations but also provide predictive models that can guide the design of more efficient and selective catalysts.
Role of Specific Functional Groups in Catalysis (e.g., Quinuclidine (B89598) Nitrogen, Hydroxyl Group, Phosphinate)
The catalytic activity of cinchonine and its derivatives is a direct consequence of the interplay between its various functional groups. The quinuclidine nitrogen, the hydroxyl group at the C9 position, and appended functionalities like phosphinates all play distinct and crucial roles.
The quinuclidine nitrogen is the primary basic site in the molecule, approximately 1000 times more basic than the quinoline (B57606) nitrogen. dovepress.com This basicity allows it to act as a general base, deprotonating nucleophiles and initiating the catalytic cycle. dovepress.comuva.nl In many reactions, the protonated quinuclidinium moiety also plays a key role in stabilizing transition states through hydrogen bonding. nih.govacs.orgdovepress.com
The hydroxyl group at the C9 position is a versatile functional group that can act as a hydrogen-bond donor, activating electrophiles. dovepress.comacs.org In some reactions, it can also participate in concerted mechanisms and influence the stereochemical outcome by directing the approach of substrates. dovepress.comuva.nl The orientation of the hydroxyl group relative to the quinuclidine nitrogen is critical for creating a "chiral pocket" that enforces a specific substrate approach, leading to high enantioselectivity. dovepress.com
The synergistic action of these functional groups is often referred to as bifunctional catalysis, where one part of the catalyst activates the nucleophile and another activates the electrophile. uva.nlacs.org
Solvent Effects on Catalytic Performance and Stereoselectivity
The choice of solvent can have a profound impact on the catalytic performance and stereoselectivity of cinchonine-mediated reactions. nih.govresearchgate.netsemanticscholar.orgrsc.org Solvents can influence the conformation of the catalyst, the solubility of reactants and catalysts, and the stability of transition states. researchgate.netacs.org
Studies have shown that the solubility of cinchonine alkaloids can vary by several orders of magnitude depending on the solvent's polarity and dielectric constant, often exhibiting a volcano-type correlation. researchgate.net This variation in solubility can affect the concentration of the active catalyst in solution and, consequently, the reaction rate.
The conformational equilibrium of cinchonine is also solvent-dependent. acs.org In apolar solvents, an "open" conformation is often favored, while in polar solvents, "closed" conformers can become more stable. acs.org This conformational flexibility is a key aspect of their catalytic versatility. acs.org
In some cases, the solvent can even control the sense of enantioselection. researchgate.net For example, in the asymmetric conjugate addition of nitroolefins, using different solvents with the same catalyst can lead to the formation of opposite enantiomers of the product. rsc.org This highlights the intricate role of the solvent in modulating the non-covalent interactions that govern stereoselectivity.
The following table summarizes the effect of different solvents on the enantioselectivity of a Michael addition reaction catalyzed by a polymeric cinchona squaramide.
| Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 65:1 | 99 |
| Acetonitrile (B52724) | >100:1 | 99 |
| Methanol (B129727) | - | 99 |
| Toluene | - | Lower stereoselectivity |
Data sourced from a study on cinchona squaramide-based chiral polymers. nih.gov
Stereoelectronic Effects and Their Influence on Asymmetric Induction
Stereoelectronic effects, which encompass the interplay of steric and electronic factors, are fundamental to understanding the high levels of asymmetric induction achieved with cinchonine-based catalysts. acs.orgclockss.orgacs.orgscispace.com These effects dictate the preferred conformations of the catalyst and the transition state assembly, ultimately controlling the facial selectivity of the reaction.
The rigid yet conformationally flexible scaffold of cinchonine creates a well-defined chiral environment around the active site. dovepress.com The relative orientation of the quinoline and quinuclidine rings, along with the C9-substituent, creates steric hindrance that directs the approach of the substrates. dovepress.comacs.org For example, in the asymmetric fluorination of cyclic ketones, the steric bulk of the C9-quinoline group is a key factor in achieving high facial selectivity. acs.org
Electronic effects also play a crucial role. The electron-donating or -withdrawing nature of substituents on the cinchonine framework can influence the basicity of the quinuclidine nitrogen and the hydrogen-bonding ability of the hydroxyl group. uva.nlclockss.org These electronic modulations can have a significant impact on the reaction rate and selectivity. clockss.org
Proton Transfer Mechanisms in Cinchonine-Mediated Reactions
Proton transfer is a fundamental step in many reactions catalyzed by cinchonine and its derivatives, particularly those involving bifunctional catalysis. nih.govuva.nlacs.orgresearchgate.net The quinuclidine nitrogen typically acts as the proton acceptor (base), while the C9-hydroxyl group or an acidic co-catalyst can serve as the proton donor.
In the Henry reaction, for example, the proposed mechanism involves the deprotonation of the nitroalkane by the quinuclidine nitrogen to form a contact ion pair, which is further stabilized by hydrogen bonding with the hydroxyl group. acs.org Spectroscopic studies have provided evidence for the interaction of aldehydes with both the 6'-OH group and the basic quinuclidine nitrogen of the catalyst. acs.org
In some systems, especially in polar solvents, excited-state proton transfer (ESPT) can occur. acs.orgresearchgate.net For instance, in a dihydroxy-1,8-naphthalimide photoacid system, proton transfer can occur through a water "wire" from a hydroxyl group to the quinuclidine moiety, forming a hydrogen-bonded ion pair. researchgate.net
The development of cinchonium betaine catalysts has highlighted the importance of efficient proton transfer. nih.gov These catalysts, which contain both a base and an N-substituent with a π-π interaction moiety, are thought to promote both the deprotonation and protonation steps in an intramolecular-like fashion, leading to a significant acceleration of the proton transfer process. nih.gov This efficient proton management is key to their exceptionally high turnover rates in reactions like the isomerization of trifluoromethyl imines. nih.gov
Advanced Analytical Methodologies for Research and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cinchona alkaloids, including cinchonine (B1669041). nih.gov It offers high resolution and sensitivity for the separation, identification, and quantification of cinchonine and its related substances. researchgate.net
Reversed-Phase HPLC with Various Stationary Phases (e.g., ODS, C18)
Reversed-phase HPLC (RP-HPLC) is the most widely utilized method for the analysis of Cinchona alkaloids. nih.govplu.mx This technique commonly employs non-polar stationary phases, such as octadecylsilane (B103800) (ODS) or C18 columns. researchgate.netoslomet.no The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase. youtube.com
However, the analysis of basic compounds like cinchonine on silica-based reversed-phase columns can be challenging due to strong interactions between the protonated analyte and residual silanol (B1196071) groups on the stationary phase surface. nih.govplu.mx These interactions can lead to poor peak shape and reduced resolution. nih.govplu.mx To mitigate these effects, various strategies are employed, including the use of highly end-capped columns or alternative stationary phases. plu.mx For instance, alkylphenyl columns have been successfully used to resolve a range of Cinchona alkaloids, including cinchonine and its related compounds. nih.gov
Mobile Phase Optimization for Resolution and Peak Shape
The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. For the analysis of Cinchonine hydrochloride dihydrate, the mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). youtube.comsielc.com
Several key parameters of the mobile phase are carefully optimized to enhance resolution and improve peak symmetry:
pH: The pH of the aqueous component of the mobile phase plays a crucial role. plu.mx Adjusting the pH can control the ionization state of cinchonine, which is a basic compound. shodex.com Operating at a low pH (typically acidic conditions) can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing undesirable interactions and improving peak shape. nih.govplu.mx
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) influence the retention time and selectivity of the separation. youtube.commastelf.com Gradient elution, where the concentration of the organic modifier is changed during the run, is often necessary for separating complex mixtures of Cinchona alkaloids. nih.gov
Additives: Small amounts of additives, such as triethylamine (B128534) or formic acid, can be included in the mobile phase. youtube.comnih.gov These additives can act as competing bases or ion-pairing agents to further minimize silanophilic interactions and improve peak shape. youtube.com
An example of an optimized mobile phase for the separation of Cinchona alkaloids might consist of a gradient elution using an ammonium (B1175870) formate (B1220265) buffer and methanol. nih.gov Another example involves a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com For methods compatible with mass spectrometry, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
Interactive Data Table: HPLC Mobile Phase Conditions for Cinchonine Analysis
| Parameter | Condition 1 | Condition 2 |
| Organic Solvent | Acetonitrile (MeCN) | Methanol |
| Aqueous Phase | Water with Phosphoric Acid | Ammonium Formate Buffer |
| Additives | Formic Acid (for MS compatibility) | - |
| Elution Mode | Isocratic | Gradient |
Detection Methods (UV, Fluorescence, Mass Spectrometry)
Following separation by the HPLC column, the eluted compounds must be detected. Several detection methods are commonly used for the analysis of this compound, each offering distinct advantages in terms of sensitivity and selectivity.
Ultraviolet (UV) Detection: UV detection is the most common and robust method for the analysis of Cinchona alkaloids. nih.govplu.mx Cinchonine exhibits strong UV absorbance, allowing for sensitive detection at specific wavelengths, such as 220 nm, 250 nm, 254 nm, and 330 nm. nih.govresearchgate.netjfda-online.com A photodiode array (PDA) detector can provide spectral information, enhancing the specificity of the analysis. plu.mx
Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity for certain compounds. For Cinchona alkaloids, fluorescence can be a valuable detection method. nih.gov For instance, an excitation wavelength of 330 nm and an emission wavelength of 420 nm can be used. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and allows for the unambiguous identification of analytes based on their mass-to-charge ratio. plu.mxoslomet.no This is particularly useful for identifying impurities and degradation products. oslomet.no Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources can be used for the analysis of Cinchona alkaloids. mdpi.com
Interactive Data Table: Detection Methods for Cinchonine in HPLC
| Detection Method | Wavelength/Mode | Advantages |
| UV/Vis | 220, 250, 254, 330 nm | Robust, widely available |
| Fluorescence | Excitation: 330 nm, Emission: 420 nm | High sensitivity and selectivity |
| Mass Spectrometry | ESI, APCI | High specificity, structural information |
Method Validation for Purity and Content Determination
To ensure the reliability and accuracy of HPLC methods for the determination of purity and content of this compound, rigorous method validation is required. openaccessjournals.com Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
For example, a validated HPLC method for a related compound demonstrated linearity over a concentration range of 0.5 to 3 µg/ml with a high correlation coefficient (r² = 0.999). nih.gov The precision was confirmed with low coefficients of variation for both intraday and interday analyses. nih.gov
Electrochemical Characterization and Determination
Electrochemical methods offer a sensitive and often simpler alternative for the analysis of electroactive compounds like cinchonine. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Cyclic Voltammetry (CV) for Oxidation-Reduction Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox (oxidation-reduction) behavior of chemical species. researchgate.net While detailed studies specifically on the cyclic voltammetry of this compound are not extensively reported in the provided context, the principles of the technique can be applied to understand its electrochemical properties.
In a typical CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.
For a compound like cinchonine, which contains electroactive functional groups, the cyclic voltammogram would reveal information about its oxidation and reduction potentials. The presence of peaks in the voltammogram would indicate the potentials at which cinchonine undergoes oxidation or reduction. The shape and height of these peaks can provide insights into the kinetics and mechanism of the electrode reactions.
Studies on related Cinchona alkaloids, such as quinine (B1679958), have utilized cyclic voltammetry to investigate their redox profiles. researchgate.netresearchgate.net For instance, the oxidation and reduction of quinine have been observed at modified electrode surfaces. researchgate.net It is plausible that cinchonine would exhibit similar electrochemical behavior due to its structural similarity to quinine.
In one study, the electrochemical deposition of cinchonine onto a platinum electrode surface was achieved through the cathodic reduction of a cinchonine hydrochloride solution. mdpi.com This suggests that cinchonine is indeed electroactive and can undergo reduction under specific conditions. The study demonstrated that a controlled potential of -220 mV versus a silver standard electrode was effective for this deposition. mdpi.com This deposited layer of cinchonine could then be used to enhance the sensitivity of the electrode for cinchonine determination using other voltammetric techniques like differential pulse voltammetry (DPV). mdpi.com
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) for Sensitive Detection
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced electrochemical techniques renowned for their high sensitivity and effective minimization of background charging currents, making them suitable for trace analysis of electroactive compounds like cinchonine. pineresearch.compineresearch.com DPV involves superimposing small, constant amplitude pulses onto a linear voltage ramp. openaccesspub.org The current is measured just before the pulse and again at the end of the pulse, and the difference is plotted against the potential. openaccesspub.org This differential measurement results in a peaked voltammogram that enhances signal resolution and lowers detection limits compared to linear sweep voltammetry. openaccesspub.org
SWV further refines this approach by applying a waveform that combines a forward pulse with a reverse pulse on a staircase potential waveform. pineresearch.com The net current is calculated by taking the difference between the forward and reverse currents, which effectively cancels out the capacitive current, leading to significantly improved sensitivity. pineresearch.com
In the analysis of cinchonine, DPV has been successfully employed using a modified screen-printed platinum electrode. mdpi.compreprints.org This method allows for the determination of cinchonine in various matrices, including water, urine, and serum, at microgram per liter (µg L⁻¹) concentrations. dntb.gov.uaresearchgate.net The technique demonstrates excellent performance, with a reported limit of detection (LOD) of 0.6 µg L⁻¹ and a limit of quantitation (LOQ) of 1.8 µg L⁻¹. mdpi.comconsensus.app The linear relationship between peak current and cinchonine concentration is observed over a range of 1.3 µg L⁻¹ to 39.6 µg L⁻¹. nih.gov
The table below summarizes the experimental parameters used for the DPV analysis of cinchonine.
| Parameter | Value |
| Scan Range | +0.20 V to +1.10 V |
| Pulse Amplitude | 50 mV |
| Pulse Time | 50 ms |
| Scan Rate | 10 mV s⁻¹ |
| Supporting Electrolyte | 0.02 mol dm⁻³ phosphate (B84403) buffer (pH 7.0) with 0.1 mol dm⁻³ KClO₄ |
This data is based on DPV measurements performed on a modified screen-printed platinum electrode. preprints.org
Modified Electrode Development (e.g., Cinchonine Layer on Platinum)
The sensitivity and selectivity of voltammetric techniques can be significantly enhanced through the chemical modification of the electrode surface. preprints.org For cinchonine analysis, a highly effective approach involves the development of a self-assembled cinchonine layer on a platinum (Pt) electrode. mdpi.com This modification leverages the strong adsorption affinity of platinum for cinchonine to create a more specific and electroactive surface. nih.gov
The cinchonine layer is deposited onto a screen-printed platinum electrode surface through the cathodic reduction of a cinchonine hydrochloride methanolic solution. mdpi.comresearchgate.net This electrochemical deposition is performed under controlled conditions to ensure the formation of a stable and uniform organic thin film. preprints.org A proposed mechanism involves a hydrogen evolution reaction at the cathode, which leads to the stable adsorption of the insoluble cinchonine alkaloid onto the platinum surface. mdpi.compreprints.org The optimized parameters for this deposition process are detailed below.
| Parameter | Condition |
| Deposition Potential | -220 mV vs. Ag/AgCl (SSE) |
| Deposition Time | 60 seconds |
| Temperature | 10 °C |
| Solution | Cinchonine hydrochloride in methanol (3 mg mL⁻¹) |
These conditions result in the formation of a stable cinchonine layer on the platinum electrode. mdpi.compreprints.org
This modified electrode (SP-Pt/CN) demonstrates a marked improvement in sensitivity compared to an unmodified platinum electrode. preprints.org The cinchonine layer promotes the electrochemical processes by providing a larger and more specific surface area, resulting in a more intense and well-defined oxidation peak even at low concentrations. preprints.orgnih.gov
Adsorption-Desorption Equilibria on Electrode Surfaces
The interaction between cinchonine and the platinum electrode surface is governed by adsorption-desorption equilibria, which are critical for both the modification of the electrode and the catalytic applications of Cinchona alkaloids. nih.gov Cinchonine exhibits a strong tendency to adsorb onto platinum surfaces. nih.gov Studies using in-situ reflection-absorption infrared spectroscopy (RAIRS) have shown that the adsorption equilibrium constants (Kads) for Cinchona alkaloids on a polycrystalline platinum surface from a CCl₄ solution follow the sequence: cinchonine > quinidine (B1679956) > cinchonidine (B190817) > quinine. nih.gov
This strong adsorption is attributed to the specific orientation of the cinchonine molecule on the platinum surface. The quinoline (B57606) ring of cinchonine tilts along its short axis, allowing it to bond with the surface through the lone electron pair of the nitrogen atom. nih.gov
The nature of the solvent plays a crucial role in defining the extent of the adsorption-desorption equilibrium. nih.gov The equilibrium can be shifted toward desorption (into the solution) by using solvents with a higher dissolving power for the alkaloid. nih.govresearchgate.net The solubility of cinchonine is generally lower than that of other major Cinchona alkaloids like cinchonidine, quinine, and quinidine, which contributes to its stronger retention on the electrode surface. nih.govresearchgate.net This balance between surface bonding strength and solubility in the surrounding medium is a key factor in the stability and performance of modified electrodes. preprints.orgresearchgate.net Some Cinchona alkaloids can exhibit irreversible adsorption, requiring high potentials for their desorption from the platinum surface. mdpi.com
Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, UPLC/MS-QTOF)
Chromatographic techniques coupled with mass spectrometry provide powerful tools for the separation, identification, and quantification of cinchonine and its related substances.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique, but its application to Cinchona alkaloids typically requires a derivatization step to increase their volatility. researchgate.net For instance, the purity of a cathodically deposited cinchonine layer can be verified by treating the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and triethylamine (Et₃N) before injection into the GC-MS system. nih.gov This process confirms that the deposit consists exclusively of cinchonine. nih.gov
Ultra-Performance Liquid Chromatography/Mass Spectrometry-Quadrupole Time-of-Flight (UPLC/MS-QTOF) is an exceptionally versatile and reliable method for analyzing complex mixtures containing cinchonine. oslomet.nonih.gov UPLC provides rapid and high-resolution separation, while QTOF mass spectrometry offers accurate mass measurements of both parent and product ions, enabling confident identification of known compounds and characterization of unknown impurities or degradation products. nih.govnih.gov
Reversed-phase liquid chromatography, often using a C18 stationary phase with an acidic mobile phase, is commonly employed for the separation of Cinchona alkaloids, including cinchonine, cinchonidine, and their dihydro derivatives. oslomet.noalfa-chemistry.com LC-QTOF-MS methods are instrumental in purity assessments and stability studies, capable of detecting and identifying process-related impurities and stress degradation products in pharmaceutical substances. oslomet.nonih.gov
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry represents a conventional and widely accessible analytical method for the quantification of pharmaceutical compounds. researchgate.net While sometimes lacking the high sensitivity of modern chromatographic or electrochemical methods, spectrophotometric analysis remains valuable due to its simplicity, speed, and cost-effectiveness. nih.govresearchgate.net
Standard quantification methods for the four main Cinchona alkaloids have historically relied on spectrophotometry. nih.gov These methods are typically based on measuring the absorbance of a solution containing the analyte at a specific wavelength. For quantitative analysis of compounds like cinchonine hydrochloride, the procedure often involves a chemical reaction to produce a colored product (a chromophore) that can be measured in the visible region of the electromagnetic spectrum. uobaghdad.edu.iqresearchgate.net
Common approaches include reactions such as the formation of an azo dye or oxidative coupling reactions, which yield a colored complex whose intensity is directly proportional to the concentration of the analyte. uobaghdad.edu.iqresearchgate.net The absorbance of this complex is then measured at its wavelength of maximum absorbance (λmax) to determine the concentration of the drug from a calibration curve. uobaghdad.edu.iq
Interactions with Other Chemical Species and Supramolecular Assemblies
Host-Guest Chemistry Involving Cinchonine (B1669041) Scaffolds
The cinchonine molecule, acting as a guest, readily participates in inclusion complexation with various host molecules, most notably cyclodextrins and calixarenes. These interactions are driven by a combination of factors including hydrophobic effects, hydrogen bonding, and electrostatic interactions, and are often sensitive to environmental conditions such as pH. nankai.edu.cnnih.gov
The complexation of cinchonine with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, has been extensively studied. The stoichiometry of these inclusion complexes is typically 1:1. nankai.edu.cnpsu.edu The stability of these complexes is influenced by the size of the cyclodextrin (B1172386) cavity and the pH of the solution. For instance, at a neutral pH of 7.2, the stability constant (Ks) for the complex between cinchonine and β-cyclodextrin is lower than with γ-cyclodextrin, suggesting a better size fit with the larger γ-CD cavity. nih.gov
The pH of the medium plays a crucial role in the stability of these host-guest complexes. In acidic conditions (pH 1.5), where the cinchonine molecule is diprotonated, the stability constants for its complexes with β-cyclodextrin and its methylated derivatives are significantly higher than at neutral pH (7.2), where it is monoprotonated. researchgate.net This enhancement is attributed to stronger hydrogen bonding interactions between the dicationic guest and the cyclodextrin host. researchgate.net This pH-dependent behavior presents opportunities for developing pH-responsive drug delivery systems, where the guest can be encapsulated in an acidic environment and released at a neutral one. psu.edu
The table below presents the association constants for cinchonine with various cyclodextrin hosts at different pH values.
Table 1: Association Constants (log K) for Cinchonine-Cyclodextrin Complexes
| Host Compound | Log K (pH 7.2) | Log K (pH 1.5) |
|---|---|---|
| β-Cyclodextrin (β-CD) | 2.07 | 3.51 |
| γ-Cyclodextrin (γ-CD) | 2.66 | - |
| Bis(β-CD) | 2.40 | - |
| Dimethyl-β-CD | No Inclusion | 3.65 |
| Trimethyl-β-CD | 2.76 | 3.67 |
Data sourced from fluorescence titration experiments at 25°C. researchgate.net
Beyond cyclodextrins, water-soluble p-sulfonatocalixarenes have also been investigated as hosts for cinchona alkaloids. Studies involving p-sulfonatocalix rsc.orgarene (SC4A) and p-sulfonatocalix nih.govarene (SC5A) have shown the formation of 1:1 host-guest complexes with cinchonine. nankai.edu.cn The stability of these complexes is also pH-dependent, with p-sulfonatocalix rsc.orgarene forming the most stable complexes, particularly in acidic aqueous conditions. nankai.edu.cn The primary binding interaction involves the inclusion of the guest molecule into the host's cavity. nankai.edu.cn
Supramolecular Architectures with Cinchonine Derivatives
The rigid and chiral framework of cinchonine makes it an excellent building block for the construction of larger, ordered supramolecular structures. By modifying the cinchonine molecule, researchers have created derivatives that can self-assemble into complex architectures like helical polymers and nanotubular frameworks. scispace.comacs.org
One successful strategy involves the synthesis of metal complexes of cinchonine that act as "metalloligands." For example, bischelate aluminum complexes of cinchonine have been synthesized and characterized. acs.org These chiral bipyridyl-type metalloligands serve as effective building blocks for creating novel helical nanotubular architectures through noncovalent-interaction-driven self-assembly. scispace.com Furthermore, these metalloligands can be used in coordination-driven self-organization to construct chiral bimetallic coordination polymers. scispace.comacs.org A demonstrated example is the reaction of a cinchonine-aluminum complex with zinc chloride to form a helical structure. acs.org This approach provides a rational method for synthesizing chiral metal-organic frameworks. acs.org
Cinchonine derivatives have also been used to create helical assemblies in the solid state. Studies on borane (B79455) complexes of a series of Cinchona alkaloids, including cinchonine, revealed the formation of right-handed 2₁ helical motifs. acs.org These assemblies are held together by intermolecular O−H···N hydrogen bonds. acs.org The handedness of the resulting helix is directly related to the molecular structure of the alkaloid derivative, providing insights into the relationship between molecular chirality and supramolecular structure. acs.org
In another application, cinchonine-derived squaramides, which are known for their ability to form strong hydrogen bonds, have been used in supramolecular assemblies. nih.gov These squaramide derivatives have been polymerized to create chiral polymers that have applications in asymmetric catalysis. nih.gov
Intermolecular Interactions in Solution (e.g., Aggregation Studies)
The behavior of cinchonine in solution is governed by a range of intermolecular interactions, which can lead to phenomena such as aggregation or specific binding to surfaces and biological molecules.
Studies on the adsorption of cinchonine from a carbon tetrachloride solution onto a polycrystalline platinum surface have provided insights into its intermolecular behavior. nih.gov The adsorption equilibrium constant (Kads) for cinchonine was found to be higher than that of its diastereomers quinidine (B1679956) and cinchonidine (B190817), and its parent compound quinoline (B57606). nih.gov At saturation coverage, the cinchonine molecules orient themselves on the platinum surface with the quinoline ring tilted along its short axis, facilitating bonding through the lone pair of electrons on the nitrogen atom. This contrasts with cinchonidine, where the quinoline ring tilts along its long axis to maximize π-π intermolecular interactions. nih.gov
In the crystalline state, the intermolecular interactions of cinchonine complexes have been studied in detail. For example, two different crystalline modifications of a cinchonine cobalt complex have been identified. nih.govtandfonline.comtandfonline.com In both structures, the dominant forces dictating the molecular packing are intermolecular hydrogen bonds. nih.govtandfonline.com The protonated quinuclidine (B89598) nitrogen and the hydroxyl group act as hydrogen bond donors, forming bonds with the chloride ligands of the cobalt center. tandfonline.com The presence or absence of solvent molecules, such as ethanol (B145695), in the crystal lattice can alter the hydrogen bonding network, leading to the formation of different characteristic ring systems. nih.govtandfonline.com
The intermolecular interactions of cinchonine also play a role in its biological activity. For instance, cinchonine has been shown to inhibit human platelet aggregation. nih.govmedchemexpress.com This effect is mediated by the blockade of calcium influx and the inhibition of protein kinase C pathways in platelets. nih.govbiointerfaceresearch.com Cinchonine was found to be most effective at inhibiting aggregation induced by platelet activating factor and epinephrine. nih.gov These findings suggest specific intermolecular interactions between cinchonine and components of the platelet signaling cascade.
Q & A
Basic Research Questions
Q. How can researchers verify the crystalline structure and hydration state of cinchonine hydrochloride dihydrate?
- Methodology : Use X-ray diffraction (XRD) to confirm the crystal lattice structure and identify water molecule positions. Thermogravimetric analysis (TGA) can quantify the dihydrate content by measuring mass loss upon dehydration (typically between 80–120°C). Pair this with differential scanning calorimetry (DSC) to observe endothermic peaks corresponding to water release. Cross-validate with Karl Fischer titration for precise water content quantification .
Q. What analytical methods are recommended for purity assessment of this compound in synthetic batches?
- Methodology : High-performance liquid chromatography (HPLC) with a symmetry C18 column and UV detection (e.g., 254 nm) is optimal for separating impurities. Validate the method using spiked samples with known degradation products (e.g., cinchonine base). For inorganic impurities, inductively coupled plasma mass spectrometry (ICP-MS) can detect residual metal catalysts, while ion chromatography identifies chloride counterion stoichiometry .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor changes in hydration state via TGA and crystallinity via XRD. For solution-phase stability, use LC-MS to track hydrolysis products (e.g., cleavage of the quinoline moiety). Include control samples with desiccants to isolate moisture-driven degradation pathways .
Advanced Research Questions
Q. How can water molecules in the dihydrate structure influence the compound’s pharmacokinetic properties?
- Methodology : Perform comparative solubility and dissolution rate studies between the dihydrate and anhydrous forms using biorelevant media (e.g., simulated gastric fluid). Pair this with molecular dynamics simulations to model water-mediated interactions in the crystal lattice. Validate bioavailability differences via in vivo studies measuring plasma concentration-time profiles .
Q. What experimental strategies resolve contradictions in crystallinity data between XRD and DSC for this compound?
- Methodology : If DSC shows unexpected thermal events (e.g., multiple endotherms), analyze polymorphic transitions using variable-temperature XRD. For amorphous content discrepancies, employ solid-state NMR to detect disordered regions. Cross-reference with Raman spectroscopy to identify subtle structural variations caused by hydration/dehydration cycles .
Q. How do synthesis conditions (e.g., solvent polarity, cooling rates) affect the formation of this compound versus solvates or anhydrous forms?
- Methodology : Systematically vary solvent systems (e.g., water/ethanol ratios) and crystallization temperatures. Characterize each batch via XRD and TGA to map phase diagrams. Use atomic force microscopy (AFM) to observe nucleation kinetics and crystal growth habits. Compare results with computational models predicting solvent-crystal interactions .
Q. What role does the hydrochloride counterion play in stabilizing the dihydrate form compared to other salts (e.g., sulfate)?
- Methodology : Synthesize cinchonine sulfate dihydrate (CAS 5949-16-6) and compare hygroscopicity via dynamic vapor sorption (DVS). Use FTIR to analyze hydrogen-bonding networks involving chloride vs. sulfate ions. Assess thermodynamic stability via slurry conversion experiments in mixed-solvent systems .
Methodological Considerations for Data Interpretation
- Handling conflicting stability data : If TGA and Karl Fischer results disagree, consider surface-adsorbed vs. lattice-bound water. Use controlled humidity chambers to isolate contributions from each .
- Polymorphic transitions : Monitor in situ via synchrotron XRD during heating/cooling cycles to capture metastable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
